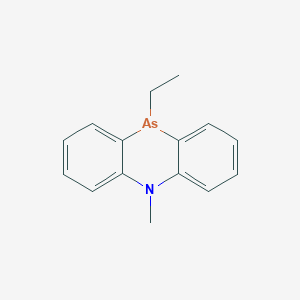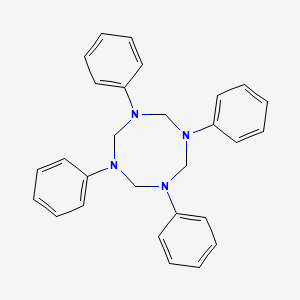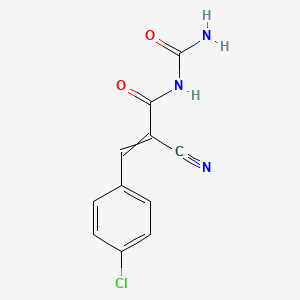![molecular formula C12H8N6O2S B14295074 Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- CAS No. 125792-04-3](/img/structure/B14295074.png)
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- is a chemical compound that features a benzene ring substituted with azido and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- typically involves the introduction of azido groups onto a benzene ring that already contains a sulfonyl group. This can be achieved through a series of electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- can undergo various types of chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- involves the interaction of its azido and sulfonyl groups with various molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-azido-4-methyl-: Similar structure with a methyl group instead of a sulfonyl group.
Benzene, azido-: Contains a single azido group on the benzene ring.
Benzene, 1-azido-4-chloro-: Contains a chloro group instead of a sulfonyl group.
Uniqueness
Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]- is unique due to the presence of both azido and sulfonyl groups on the benzene ring
Properties
CAS No. |
125792-04-3 |
|---|---|
Molecular Formula |
C12H8N6O2S |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
1-azido-3-(4-azidophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H8N6O2S/c13-17-15-9-4-6-11(7-5-9)21(19,20)12-3-1-2-10(8-12)16-18-14/h1-8H |
InChI Key |
SAHPFDXYNBAFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)

![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
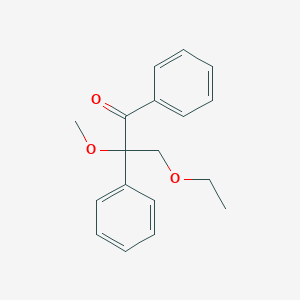
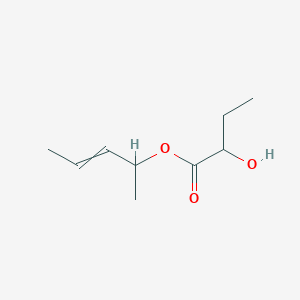
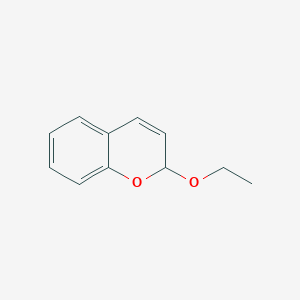


![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
